Oct-2-enoic acid

Description

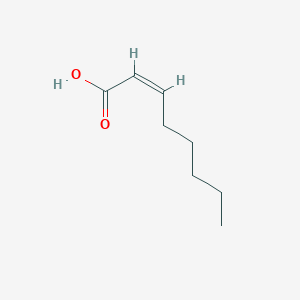

Structure

3D Structure

Properties

CAS No. |

1470-50-4 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

oct-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

InChI Key |

CWMPPVPFLSZGCY-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCC/C=C/C(=O)O |

Canonical SMILES |

CCCCCC=CC(=O)O |

boiling_point |

139.00 to 141.00 °C. @ 13.00 mm Hg |

density |

0.935-0.941 |

melting_point |

5 - 6 °C |

Other CAS No. |

1871-67-6 1470-50-4 |

physical_description |

Liquid |

Pictograms |

Corrosive |

solubility |

slightly Insoluble in water; soluble in oils Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Oct-2-enoic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Oct-2-enoic acid, a monounsaturated medium-chain fatty acid, has garnered increasing interest within the scientific community due to its diverse biological activities, including notable antimicrobial properties. This technical guide provides an in-depth exploration of the natural occurrences of oct-2-enoic acid and a comprehensive overview of the methodologies for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of Oct-2-enoic Acid

Oct-2-enoic acid is a naturally occurring compound found in a variety of plant and microbial sources. It is often a component of the volatile fraction of fruits and is also produced by certain fungi. While its presence is widespread, the concentrations can vary significantly depending on the species, environmental conditions, and developmental stage of the organism.

1.1. Plant Kingdom:

Oct-2-enoic acid has been identified as a volatile or semi-volatile compound in several fruits, contributing to their characteristic aroma profiles. Notable plant sources include:

-

Strawberries (Fragaria x ananassa): Various fatty acids and their esters are known to contribute to the complex aroma of strawberries. While comprehensive quantitative data for oct-2-enoic acid is not extensively documented in all cultivars, related C8 compounds are frequently reported in volatile analyses of the fruit.

-

Cranberries (Vaccinium macrocarpon): Cranberries and their processed products contain a diverse array of organic acids. C8 compounds, including 1-octen-3-ol (B46169), which can be a metabolic precursor or derivative of oct-2-enoic acid, have been identified in cranberry volatiles.[1] The presence of these compounds suggests the activity of lipoxygenase and hydroperoxide lyase on linoleic acid.[1]

-

Mushrooms: Edible mushrooms are known to produce a variety of eight-carbon volatile compounds, which are major contributors to their characteristic aroma. These C8 compounds, including 1-octen-3-ol and 3-octanone, are derived from the enzymatic degradation of linoleic acid.[2][3][4] While not always explicitly quantified, oct-2-enoic acid is a potential intermediate or related product in this pathway.

1.2. Fungal Kingdom:

Certain species of fungi, particularly within the Mucor genus, are known to metabolize and produce various fatty acids, including unsaturated medium-chain fatty acids like oct-2-enoic acid. For instance, Mucor sp. A-73 has been shown to metabolize trans-2-octenoic acid.[5]

Biosynthesis of Oct-2-enoic Acid

The biosynthesis of oct-2-enoic acid in both plants and fungi is intrinsically linked to the metabolism of larger fatty acids.

2.1. Biosynthesis in Fungi (e.g., Mucor circinelloides):

In oleaginous fungi such as Mucor circinelloides, the synthesis of unsaturated fatty acids involves a series of desaturation and elongation steps. The general pathway begins with the synthesis of saturated fatty acids, such as stearic acid (C18:0). This is followed by the introduction of double bonds by desaturase enzymes and potential chain shortening. The biosynthesis of γ-linolenic acid (GLA) in M. circinelloides has been well-elucidated and provides a framework for understanding the formation of other unsaturated fatty acids.[1] The pathway involves the conversion of stearic acid to oleic acid (C18:1) by a Δ9-desaturase, followed by the conversion of oleic acid to linoleic acid (C18:2) by a Δ12-desaturase. While a direct pathway to oct-2-enoic acid is not fully detailed, it is hypothesized to arise from the subsequent modification of these longer-chain unsaturated fatty acids through chain-shortening processes (beta-oxidation) or the action of other specific desaturases and elongases.[6]

General pathway for unsaturated fatty acid biosynthesis in Mucor.

2.2. Biosynthesis in Plants (Oxylipin Pathway):

In plants, the formation of C8 compounds is often associated with the oxylipin pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic acid and linolenic acid. Lipoxygenases (LOXs) are key enzymes that catalyze the initial oxygenation of these fatty acids. The resulting hydroperoxides can then be cleaved by hydroperoxide lyases (HPLs) to produce a variety of volatile C6 and C9 aldehydes and oxo-acids, as well as C8 compounds. While the direct synthesis of oct-2-enoic acid via this pathway is not explicitly detailed in all plant species, the presence of related C8 volatiles in fruits like cranberries points to the involvement of this metabolic route.[1]

Simplified oxylipin pathway leading to C8 compounds in plants.

Isolation and Purification of Oct-2-enoic Acid

The isolation of oct-2-enoic acid from natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocol can be adapted based on the source material and the desired purity of the final product.

3.1. General Experimental Workflow:

A general workflow for the isolation of oct-2-enoic acid from a natural source, such as a fungal culture or plant material, is outlined below.

General workflow for the isolation of oct-2-enoic acid.

3.2. Detailed Methodologies:

3.2.1. Extraction from Fungal Culture (e.g., Mucor circinelloides):

This protocol describes a method for the extraction of lipids, including oct-2-enoic acid, from the biomass of Mucor circinelloides.

-

Culture and Harvest: Cultivate Mucor circinelloides in a suitable liquid medium to encourage lipid accumulation. Harvest the fungal biomass by filtration or centrifugation.

-

Drying: Lyophilize or oven-dry the biomass to a constant weight.

-

Cell Disruption: Grind the dried biomass into a fine powder to facilitate solvent penetration.

-

Solvent Extraction:

-

Suspend the powdered biomass in a chloroform:methanol (B129727) solvent mixture (typically 2:1, v/v).

-

Agitate the mixture for several hours at room temperature.

-

Filter the mixture to separate the solvent extract from the solid residue.

-

Repeat the extraction of the residue with fresh solvent to ensure complete recovery of lipids.

-

Combine the solvent extracts.

-

-

Liquid-Liquid Extraction (for separation of free fatty acids):

-

Wash the combined organic extract with an aqueous salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities.

-

To separate free fatty acids from neutral lipids, an alkaline extraction can be performed. Add a dilute aqueous solution of potassium hydroxide (B78521) or sodium hydroxide to the organic extract. The fatty acids will be saponified and partition into the aqueous phase.

-

Separate the aqueous phase and acidify it with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the fatty acids.

-

Extract the acidified aqueous phase with a non-polar organic solvent such as hexane (B92381) or diethyl ether. The free fatty acids, including oct-2-enoic acid, will partition into the organic phase.

-

-

Purification:

-

Dry the organic extract containing the fatty acids over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

Further purification can be achieved using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

-

3.2.2. Extraction from Plant Material (e.g., Strawberries):

This protocol outlines a method for the extraction of volatile and semi-volatile compounds, including oct-2-enoic acid, from strawberries.

-

Sample Preparation: Homogenize fresh or frozen strawberries in a blender.

-

Solvent Extraction:

-

Extract the homogenized fruit tissue with a suitable organic solvent. For semi-polar compounds like oct-2-enoic acid, a mixture of methanol and dichloromethane (B109758) (1:2, v/v) can be effective.

-

Sonicate or stir the mixture for an extended period to ensure efficient extraction.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction of the solid residue.

-

-

Purification (Liquid-Liquid Extraction):

-

Combine the supernatants and wash with a saturated NaCl solution to remove water-soluble components.

-

To isolate the acidic fraction containing oct-2-enoic acid, perform an acid-base extraction as described in the fungal extraction protocol.

-

-

Further Purification: The resulting crude extract can be further purified by column chromatography as described above.

3.3. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary analytical technique for the identification and quantification of oct-2-enoic acid. Due to the polarity of the carboxylic acid group, derivatization is often necessary to improve chromatographic performance.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Acid-catalyzed methylation: Treat the dried extract with a solution of boron trifluoride (BF3) in methanol (typically 14%) and heat at 60-100°C for a specified time.

-

Base-catalyzed transesterification: For esterified fatty acids, a transesterification reaction can be performed using sodium methoxide (B1231860) in methanol.

-

-

GC-MS Analysis:

-

Column: A polar capillary column (e.g., a wax-type column) is typically used for the separation of FAMEs.

-

Injector and Detector: Use a split/splitless injector and a mass spectrometer as the detector.

-

Temperature Program: A temperature gradient is employed to elute the FAMEs based on their boiling points and polarity.

-

Identification: The identification of oct-2-enoic acid methyl ester is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification: Quantification can be performed using an internal standard and a calibration curve.

-

Quantitative Data

While extensive quantitative data for oct-2-enoic acid in many natural sources remains to be fully elucidated, the following table summarizes available information on related C8 compounds in some of the mentioned sources. This data provides an indication of the potential for these sources as viable starting materials for isolation.

| Natural Source | Compound | Concentration/Abundance | Reference |

| Cranberry | 1-Octen-3-ol | Present, not quantified | [1] |

| Cranberry | (E)-2-Octenal | OAV: 10-28 | [7][8] |

| Mushroom (Agaricus bisporus) | 1-Octen-3-ol | Dominant C8 volatile | [4] |

Note: OAV (Odor Activity Value) is a measure of the importance of a compound to the overall aroma and is calculated by dividing the concentration of the compound by its odor threshold.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and isolation of oct-2-enoic acid. While present in various fruits and fungi, further research is needed to fully quantify its concentration in these sources and to optimize extraction and purification protocols. The methodologies outlined in this guide, including solvent extraction, liquid-liquid partitioning, and GC-MS analysis, provide a solid foundation for researchers and drug development professionals to explore the potential of this bioactive fatty acid. The elucidation of its specific biosynthetic pathways in different organisms will be crucial for future metabolic engineering efforts aimed at enhancing its production.

References

- 1. Note 35: Volatile Organics Composition of Cranberries [sisweb.com]

- 2. Note 18: Determination of Volatile Organic Compounds In Mushrooms [sisweb.com]

- 3. researchgate.net [researchgate.net]

- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the Key Aroma Volatile Compounds in Cranberry (Vaccinium macrocarpon Ait.) Using Gas Chromatography-Olfactometry (GC-O) and Odor Activity Value (OAV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of cis- and trans-Oct-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-2-enoic acid (C₈H₁₄O₂) is an eight-carbon monounsaturated fatty acid that exists as two geometric isomers: cis-Oct-2-enoic acid and trans-Oct-2-enoic acid. The spatial arrangement of the alkyl groups around the carbon-carbon double bond significantly influences their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of these isomers, details relevant experimental protocols for their determination, and explores their interaction with key biological signaling pathways. This information is critical for researchers in fields ranging from drug discovery and development to food science and metabolomics.

Physicochemical Properties

The distinct geometries of cis- and trans-Oct-2-enoic acid lead to notable differences in their physical and chemical characteristics. The cis configuration introduces a "kink" in the fatty acid chain, which generally results in a lower melting point and different packing properties compared to the more linear trans isomer. A summary of their key physicochemical properties is presented below.

Data Presentation

| Property | cis-Oct-2-enoic Acid | trans-Oct-2-enoic Acid |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol |

| CAS Number | 1577-96-4 | 1871-67-6 |

| Melting Point | -6 °C[1] | 5-6 °C[2] |

| Boiling Point | 89 °C at 0.9 Torr[1] | 139-141 °C at 13 mmHg[3] |

| Density | 0.9234 g/cm³[1] | 0.935-0.941 g/mL at 25 °C[3] |

| pKa | 4.88[1] | ~4.78 (Predicted) |

| Water Solubility | Predicted: 0.74 g/L[4] | Slightly soluble[5] |

| Appearance | Liquid | Colorless to light yellow liquid[2] |

Experimental Protocols

Accurate determination of the physicochemical properties of fatty acids is essential for their characterization and application. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point (Capillary Method)

This method is suitable for fats and fatty acids that are solid at or near room temperature.

Principle: A small, solidified sample in a capillary tube is heated in a controlled manner. The temperature at which the substance becomes completely liquid is recorded as the melting point. For fats, which often melt over a range, the temperature at which the sample column begins to rise in the capillary is noted.

Procedure:

-

Melt the fatty acid sample at the lowest possible temperature.

-

Introduce the molten sample into a thin-walled capillary tube, aiming for a column length of approximately 10 mm.

-

Solidify the sample by chilling the capillary tube, for instance, by placing it against a piece of ice.

-

Condition the sample by keeping it at a low temperature (e.g., 4-10 °C) for a specified period (e.g., one hour) to ensure complete crystallization.

-

Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a water bath) to a depth where the sample is submerged.

-

Heat the bath slowly and steadily, with constant stirring, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the solid sample is observed to completely transition to a liquid. For fatty acids that soften, the temperature at which the substance begins to rise in the capillary can be taken as the melting point.[6][7]

Determination of Solubility

Principle: The solubility of a substance in a particular solvent is determined by adding the solute to the solvent until saturation is reached at a specific temperature. For fatty acids, solubility is typically tested in a range of polar (e.g., water) and non-polar (e.g., organic solvents) liquids.

Procedure:

-

Take a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a series of test tubes.

-

Add a small, measured amount of the oct-2-enoic acid isomer to each test tube.

-

Agitate the mixtures vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution.

-

Allow the mixtures to stand and observe for any undissolved solute. The formation of a separate layer or a cloudy suspension indicates insolubility or low solubility.

-

Quantitative solubility can be determined by analyzing the concentration of the dissolved fatty acid in the supernatant using techniques like gas chromatography after reaching equilibrium.[8][9]

Determination of pKa (Potentiometric Titration)

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the weak acid with a strong base and monitoring the change in pH. The pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal, which corresponds to the midpoint of the titration curve.

Procedure:

-

Prepare a standard solution of the oct-2-enoic acid isomer in a suitable solvent (e.g., water or a water-alcohol mixture if solubility is low). A typical concentration is around 0.01 M.

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the fatty acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).[10][11]

Spectroscopic Characterization (FTIR and NMR)

Principle: FTIR and NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers. In FTIR, the out-of-plane C-H bending vibration for a trans double bond appears at a different frequency than for a cis double bond. In ¹H NMR, the coupling constant (J-value) between the vinyl protons is significantly larger for the trans isomer compared to the cis isomer.

FTIR Spectroscopy Procedure:

-

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

-

The C=C stretching vibration for an isolated cis isomer is typically observed near 1655 cm⁻¹, while the trans isomer appears near 1670 cm⁻¹.[8] A characteristic band for the trans isomer is also found around 965 cm⁻¹.

¹H NMR Spectroscopy Procedure:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

The coupling constant (³JHH) for the vicinal protons on the double bond is a key differentiator. For trans isomers, this value is typically in the range of 11-19 Hz, whereas for cis isomers, it is smaller, usually between 5-14 Hz.[12][13]

Biological Activity and Signaling Pathways

Octenoic acid, as a medium-chain fatty acid, is not merely a metabolic intermediate but also a signaling molecule that can influence cellular processes. While research specifically on the signaling of oct-2-enoic acid isomers is ongoing, studies on related fatty acids suggest potential involvement in inflammatory and metabolic pathways.

Octanoic acid (the saturated counterpart) and other medium-chain fatty acids have been shown to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[14] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. Furthermore, some fatty acids can modulate inflammatory responses through pathways involving Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB).[3] For instance, 7-octenoic acid has been shown to downregulate the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling cascade.[15][16]

Below is a generalized diagram illustrating a potential signaling pathway for octenoic acid based on its known interactions with inflammatory and metabolic receptors.

Caption: Potential signaling pathways of Octenoic Acid.

This diagram illustrates two potential pathways:

-

Inflammatory Signaling: Octenoic acid may bind to Toll-like receptor 4 (TLR4) on the cell surface, initiating a signaling cascade through MyD88 that leads to the activation of the IKK complex. This, in turn, results in the phosphorylation and subsequent degradation of IκB, releasing NF-κB to translocate to the nucleus and promote the transcription of inflammatory genes.

-

Metabolic Regulation: As a fatty acid, octenoic acid can enter the cell and translocate to the nucleus, where it may act as a ligand for PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating genes involved in lipid and glucose metabolism.

References

- 1. (Z)-2-Octenoic acid CAS#: 1577-96-4 [m.chemicalbook.com]

- 2. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound 2-Octenoic acid (FDB022010) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. eclass.hua.gr [eclass.hua.gr]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nano-lab.com.tr [nano-lab.com.tr]

- 11. researchgate.net [researchgate.net]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 13. youtube.com [youtube.com]

- 14. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Biological Role of Oct-2-enoic Acid in Metabolic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-2-enoic acid, a medium-chain monounsaturated fatty acid, is emerging as a potential signaling molecule in key metabolic pathways. As an endogenous animal metabolite, its role extends beyond a simple energy source or structural component of membranes. This technical guide synthesizes the current understanding of Oct-2-enoic acid's involvement in metabolic signaling, with a particular focus on its hypothesized interactions with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway. Drawing parallels from structurally similar fatty acids, this document provides a framework for investigating the therapeutic potential of Oct-2-enoic acid in metabolic diseases. Detailed experimental protocols and data presentation formats are provided to facilitate further research in this promising area.

Introduction

Oct-2-enoic acid is an eight-carbon fatty acid with a double bond at the second carbon position. It is recognized as a naturally occurring metabolite in animals and is also found in some plants.[1] While historically noted for its use as a flavoring agent, recent scientific interest has shifted towards its biological activities, including potential antimicrobial properties and its role in cellular signaling.[2] Medium-chain fatty acids are known to be rapidly absorbed and metabolized, and can act as signaling molecules, influencing gene expression and cellular function. This guide explores the evidence suggesting that Oct-2-enoic acid may play a significant role in metabolic regulation through key signaling cascades.

Putative Signaling Pathways for Oct-2-enoic Acid

Based on studies of structurally related compounds, two primary signaling pathways are of high interest for their potential modulation by Oct-2-enoic acid: the PPARγ pathway, central to lipid metabolism and adipogenesis, and the PI3K/AKT pathway, a critical regulator of glucose metabolism and cell survival.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose homeostasis.[3] PPARγ is a key regulator of adipocyte differentiation, lipid storage, and insulin (B600854) sensitivity.

Evidence from structurally similar molecules suggests that Oct-2-enoic acid may be a ligand for PPARγ. For instance, 2,4,6-octatrienoic acid and its derivative, (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid (A02), have been shown to activate PPARγ.[4][5] This activation leads to the transcription of target genes involved in metabolic processes.

-

Hypothesized Mechanism: Oct-2-enoic acid is predicted to bind to the ligand-binding domain of PPARγ. This binding event would induce a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

PI3K/AKT Signaling Pathway Modulation

The PI3K/AKT pathway is a central signaling cascade that regulates a wide array of cellular processes, including glucose metabolism, cell growth, proliferation, and survival.[6] Dysregulation of this pathway is implicated in numerous diseases, including type 2 diabetes and cancer.

The potential for Oct-2-enoic acid to modulate this pathway is suggested by studies on 10-hydroxy-2-decenoic acid (10-HDA), a fatty acid with structural similarities. 10-HDA has been shown to enhance glucose metabolism by increasing the phosphorylation of key proteins in the PI3K/AKT pathway, including PI3K, AKT, and Glycogen Synthase Kinase 3 beta (GSK3β).[7][8]

-

Hypothesized Mechanism: Oct-2-enoic acid may interact with cell surface receptors or intracellular targets that lead to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets, including GSK3β and the glucose transporter GLUT4, to mediate its effects on glucose metabolism.

Quantitative Data from Structurally Related Molecules

Direct quantitative data on the metabolic signaling effects of Oct-2-enoic acid are currently limited. However, data from structurally similar fatty acids provide a strong rationale for its investigation and can serve as a benchmark for future studies.

Table 1: PPARγ Activation by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid (A02) in Normal Human Keratinocytes (NHKs) [5]

| Concentration of A02 | Fold Induction of Luciferase Activity (vs. Control) |

| 10 µM | ~1.5 |

| 50 µM | ~2.5 |

| 90 µM | ~3.0 |

Data are estimated from graphical representations in the cited literature and presented for illustrative purposes.

Table 2: Effect of 10-hydroxy-2-decenoic acid (10-HDA) on PI3K/AKT Pathway Proteins in the Liver of Diabetic Mice [8]

| Treatment Group | Relative p-PI3K Protein Level (Fold Change vs. Control) | Relative p-AKT Protein Level (Fold Change vs. Control) | Relative p-GSK3β Protein Level (Fold Change vs. Control) |

| Diabetic + 10-HDA | Increased (P < 0.05) | Increased (P < 0.05) | Increased (P < 0.05) |

The table indicates a statistically significant increase in the phosphorylated (active) forms of the proteins with 10-HDA treatment compared to the diabetic control group.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for studying fatty acid signaling and can be specifically applied to investigate the effects of Oct-2-enoic acid.

Cell Culture and Treatment with Oct-2-enoic Acid

-

Cell Lines: Select appropriate cell lines based on the signaling pathway of interest (e.g., 3T3-L1 preadipocytes for PPARγ studies, HepG2 hepatocytes for PI3K/AKT and glucose metabolism studies).

-

Preparation of Oct-2-enoic Acid Stock Solution:

-

Dissolve Oct-2-enoic acid in a suitable solvent such as ethanol (B145695) or DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

For cell culture experiments, it is crucial to complex the fatty acid to bovine serum albumin (BSA) to ensure its solubility and delivery to the cells. Prepare a fatty acid-free BSA solution (e.g., 10% w/v) in serum-free culture medium.

-

Add the Oct-2-enoic acid stock solution to the BSA solution while vortexing to achieve the desired final stock concentration (e.g., 10 mM Oct-2-enoic acid in 1% BSA).

-

Incubate at 37°C for 30-60 minutes to allow for complex formation.

-

Sterile filter the solution before use.

-

-

Cell Treatment:

-

Plate cells at the desired density and allow them to adhere and grow to the appropriate confluency.

-

Replace the growth medium with serum-free or low-serum medium for a period of serum starvation (e.g., 4-12 hours) prior to treatment to reduce basal signaling activity.

-

Treat cells with various concentrations of the Oct-2-enoic acid-BSA complex for the desired duration. Include a BSA-only vehicle control.

-

PPARγ Activation Assessment: Luciferase Reporter Assay

-

Plasmids: Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing multiple PPREs upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) should also be co-transfected to normalize for transfection efficiency.

-

Transfection: Use a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After an appropriate post-transfection period (e.g., 24 hours), treat the cells with varying concentrations of Oct-2-enoic acid and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.

PI3K/AKT Pathway Activation: Western Blotting

-

Protein Extraction: Following treatment with Oct-2-enoic acid, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and downstream targets like GSK3β.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Analysis of Cellular Uptake and Metabolism: GC-MS

-

Lipid Extraction: After treating cells with Oct-2-enoic acid, wash them with PBS and extract the total lipids using a method such as the Folch or Bligh-Dyer extraction.

-

Derivatization: Convert the fatty acids in the lipid extract to their more volatile fatty acid methyl esters (FAMEs) by transesterification using a reagent like BF3-methanol.

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The gas chromatograph separates the different FAMEs, and the mass spectrometer identifies them based on their mass spectra and fragmentation patterns.

-

Quantification: Use an internal standard (e.g., a deuterated fatty acid) added at the beginning of the extraction process for accurate quantification of the cellular uptake and incorporation of Oct-2-enoic acid into different lipid classes.

Conclusion and Future Directions

The available evidence from structurally related fatty acids strongly suggests that Oct-2-enoic acid is a promising candidate for a signaling molecule with significant roles in metabolic regulation. Its potential to activate PPARγ and modulate the PI3K/AKT pathway warrants further in-depth investigation. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to elucidate the precise mechanisms of action of Oct-2-enoic acid and to quantify its effects on metabolic signaling pathways.

Future research should focus on:

-

Direct Ligand Binding Assays: To confirm the direct interaction of Oct-2-enoic acid with PPARγ.

-

In Vivo Studies: To evaluate the effects of Oct-2-enoic acid on metabolic parameters in animal models of obesity and diabetes.

-

Transcriptomic and Metabolomic Analyses: To obtain a global view of the changes in gene expression and metabolite profiles induced by Oct-2-enoic acid.

A thorough understanding of the biological role of Oct-2-enoic acid in metabolic signaling could pave the way for the development of novel therapeutic strategies for the treatment of metabolic disorders.

References

- 1. 10-Hydroxy-2-decenoic acid inhibiting the proliferation of fibroblast-like synoviocytes by PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. The activation of PPARγ by 2,4,6-Octatrienoic acid protects human keratinocytes from UVR-induced damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial–Mesenchymal Transition Process in Skin Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Elusive Scent: Investigating the Potential of Oct-2-enoic Acid in Insect Communication

A comprehensive review of existing scientific literature reveals a notable absence of evidence to support a significant role for Oct-2-enoic acid as a pheromone in insect communication. While a plethora of fatty acid derivatives are well-established as crucial semiochemicals governing insect behavior, Oct-2-enoic acid has not been identified as a key signaling molecule in any major insect species studied to date.

What the Research Shows: Related Compounds and Alternative Roles

While direct evidence for Oct-2-enoic acid as a pheromone is lacking, the broader family of unsaturated fatty acids and their derivatives are paramount in insect chemical ecology. For instance, the queen mandibular pheromone (QMP) of the honey bee (Apis mellifera) is a complex blend that includes (E)-9-oxodec-2-enoic acid (9-ODA) and (E)-9-hydroxydec-2-enoic acid (9-HDA), which are structurally related to Oct-2-enoic acid.[1][2][3][4] These compounds are vital for maintaining colony cohesion, suppressing worker reproduction, and attracting drones during mating flights.[4]

Research into the biosynthesis of these and other fatty acid-derived pheromones in insects, particularly in moths (Lepidoptera), has elucidated a common pathway. This process begins with standard fatty acid synthesis, followed by the introduction of double bonds by specific desaturase enzymes and subsequent modification steps.[5][6]

Interestingly, a recent study explored the effects of trans-2-octenoic acid on the greater wax moth, Galleria mellonella. The findings indicated that this compound exhibits insecticidal properties, causing mortality and affecting the insect's immune system and cuticular fatty acid profile.[7][8][9] This highlights a toxicological role for 2-octenoic acid in this species, rather than a communicatory one.

Experimental Approaches to Pheromone Identification

The identification and characterization of insect pheromones involve a multi-step experimental workflow. This process is crucial for understanding the chemical language of insects and is the standard through which any potential pheromone, including Oct-2-enoic acid, would need to be evaluated.

A generalized workflow for such an investigation is outlined below:

Figure 1. A generalized experimental workflow for the identification and characterization of insect pheromones.

The Olfactory System: Detecting Carboxylic Acids

While Oct-2-enoic acid itself has not been pinpointed as a pheromone, insects possess the sensory machinery to detect a range of carboxylic acids. The primary olfactory receptors involved in the detection of acidic volatiles are the Ionotropic Receptors (IRs).[10] This family of receptors is distinct from the more commonly known Odorant Receptors (ORs) and is highly conserved across different insect orders. The IR8a co-receptor, in particular, is crucial for the detection of various carboxylic acids and plays a significant role in host-seeking behavior in mosquitoes like Aedes aegypti.

The signaling pathway for the detection of carboxylic acids via IRs can be conceptualized as follows:

Figure 2. A simplified diagram of the putative signaling pathway for the detection of carboxylic acids by insect Ionotropic Receptors.

Conclusion

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. New insights into honey bee (Apis mellifera) pheromone communication. Is the queen mandibular pheromone alone in colony regulation? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chemical Profiles of Two Pheromone Glands Are Differentially Regulated by Distinct Mating Factors in Honey Bee Queens (Apis mellifera L.) | PLOS One [journals.plos.org]

- 5. Insects: novel source of lipids for a fan of applications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 6. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The flavouring agent, 2-octenoic acid kills Galleria mellonella (Lepidoptera: Pyralidae) by affecting their immunocompetent cells and cuticular FFA profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The flavouring agent, 2-octenoic acid kills Galleria mellonella larvae by affecting the cellular and humoral elements of insect immunological system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Endogenous Levels of Oct-2-enoic Acid in Human Plasma and Urine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Levels

As of the latest literature review, specific quantitative data for the endogenous levels of Oct-2-enoic acid in human plasma and urine have not been published. Research has confirmed its presence, but the precise concentration ranges in healthy individuals remain to be determined. The Human Metabolome Database (HMDB) lists 2-Octenoic acid as "Expected but not Quantified" in human biofluids.

To provide a framework for future quantitative studies, the following tables are structured to be populated once such data becomes available.

Table 1: Endogenous Levels of Oct-2-enoic Acid in Human Plasma

| Population | Sample Size (n) | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Concentration Range (ng/mL) | Analytical Method | Reference |

| Healthy Adults | - | Data Not Available | Data Not Available | Data Not Available | - | - |

| Specific Cohort | - | Data Not Available | Data Not Available | Data Not Available | - | - |

Table 2: Endogenous Levels of Oct-2-enoic Acid in Human Urine

| Population | Sample Size (n) | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Concentration Range (ng/mL) | Normalization Method | Analytical Method | Reference |

| Healthy Adults | - | Data Not Available | Data Not Available | Data Not Available | Creatinine | - | - |

| Specific Cohort | - | Data Not Available | Data Not Available | Data Not Available | Creatinine | - | - |

Experimental Protocols

The quantification of medium-chain fatty acids like Oct-2-enoic acid in biological matrices typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are detailed hypothetical protocols based on established methods for similar analytes.

Protocol 1: Quantification of Oct-2-enoic Acid in Human Plasma by GC-MS

This protocol is adapted from established methods for the analysis of short- and medium-chain fatty acids in plasma.

1. Sample Preparation and Extraction:

-

Materials: Human plasma (EDTA), internal standard (e.g., deuterated Oct-2-enoic acid), methyl tert-butyl ether (MTBE), hydrochloric acid (HCl), anhydrous sodium sulfate.

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a glass vial, add 10 µL of the internal standard solution.

-

Acidify the sample by adding 10 µL of 1.0 M HCl to protonate the fatty acids.

-

Add 500 µL of MTBE for liquid-liquid extraction.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

2. Derivatization:

-

Materials: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), pyridine (B92270).

-

Procedure:

-

To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.

-

Cool the sample to room temperature before analysis.

-

3. GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

GC Conditions:

-

Column: High-polarity column suitable for fatty acid analysis (e.g., DB-FFAP).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Oct-2-enoic acid-TMS ester and the internal standard.

-

Protocol 2: Quantification of Oct-2-enoic Acid in Human Urine by LC-MS/MS

This protocol is adapted from established methods for the analysis of organic acids in urine.

1. Sample Preparation:

-

Materials: Human urine, internal standard (e.g., deuterated Oct-2-enoic acid), acetonitrile (B52724), formic acid.

-

Procedure:

-

Thaw frozen urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

-

To 100 µL of the urine supernatant, add 10 µL of the internal standard solution.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

2. LC-MS/MS Analysis:

-

Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Capillary Voltage: 2.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for the precursor-to-product ion transitions specific to Oct-2-enoic acid and its internal standard.

-

Mandatory Visualizations

Metabolic Pathway of Oct-2-enoic Acid

Oct-2-enoic acid is involved in the beta-oxidation of unsaturated fatty acids. Specifically, its metabolism requires the action of an auxiliary enzyme, enoyl-CoA isomerase, to handle the double bond at an unconventional position for the standard beta-oxidation spiral.[3][4]

Caption: Metabolism of Oct-2-enoic Acid via Beta-Oxidation.

Experimental Workflow for GC-MS Quantification

The following diagram illustrates the key steps in the quantification of Oct-2-enoic acid in a plasma sample using GC-MS.

Caption: GC-MS Quantification Workflow for Plasma Oct-2-enoic Acid.

Experimental Workflow for LC-MS/MS Quantification

The subsequent diagram outlines the major stages for quantifying Oct-2-enoic acid in a urine sample utilizing LC-MS/MS.

Caption: LC-MS/MS Quantification Workflow for Urine Oct-2-enoic Acid.

References

A Technical Guide to the Spectral Characterization of Oct-2-enoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral characterization of the (E) and (Z) isomers of oct-2-enoic acid, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document details experimental protocols, presents comparative spectral data, and offers visual aids to facilitate the identification and differentiation of these isomers.

Introduction

Oct-2-enoic acid, a medium-chain fatty acid, exists as two geometric isomers: (E)-oct-2-enoic acid (trans) and (Z)-oct-2-enoic acid (cis). The spatial arrangement of the substituents around the carbon-carbon double bond significantly influences their physical, chemical, and biological properties. Consequently, accurate and unambiguous characterization of each isomer is crucial in various fields, including drug development, flavor and fragrance chemistry, and metabolic research. This guide provides a detailed comparative analysis of the NMR, MS, and IR spectral data for both isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, and it is particularly effective in distinguishing between geometric isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in close proximity to the double bond are highly sensitive to the stereochemistry.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for the (E) and (Z) isomers of oct-2-enoic acid. The most definitive feature for distinguishing between the isomers is the coupling constant between the vinylic protons at C2 and C3.[1] The trans-isomer exhibits a larger coupling constant (typically 12-18 Hz) compared to the cis-isomer (typically 6-12 Hz).[1]

Table 1: ¹H NMR Spectroscopic Data for Oct-2-enoic Acid Isomers

| Proton Assignment | (E)-oct-2-enoic acid | (Z)-oct-2-enoic acid |

| H1 (COOH) | ~12.0 ppm (s, br) | ~12.0 ppm (s, br) |

| H2 (=CH) | ~7.09 ppm (dt) | ~5.83 ppm (dt) |

| H3 (=CH) | ~5.81 ppm (dt) | ~6.63 ppm (dt) |

| H4 (-CH₂-) | ~2.18 ppm (q) | ~2.16 ppm (q) |

| H5 (-CH₂-) | ~1.45 ppm (sext) | ~1.43 ppm (sext) |

| H6 (-CH₂-) | ~1.29 ppm (sext) | ~1.28 ppm (sext) |

| H7 (-CH₂-) | ~1.30 ppm (m) | ~1.28 ppm (m) |

| H8 (-CH₃) | ~0.87 ppm (t) | ~0.86 ppm (t) |

| J-coupling (H2-H3) | ~15.6 Hz (trans) | ~11.5 Hz (cis) |

Data compiled from various sources. Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Oct-2-enoic Acid Isomers [2][3]

| Carbon Assignment | (E)-oct-2-enoic acid (in D₂O) | (Z)-oct-2-enoic acid (in CDCl₃) |

| C1 (C=O) | 176.27 ppm | 172.5 ppm |

| C2 (=CH) | 125.89 ppm | 120.41 ppm |

| C3 (=CH) | 146.43 ppm | 152.45 ppm |

| C4 (-CH₂-) | 31.40 ppm | 32.29 ppm |

| C5 (-CH₂-) | 27.42 ppm | 27.35 ppm |

| C6 (-CH₂-) | 30.74 ppm | 31.26 ppm |

| C7 (-CH₂-) | 21.89 ppm | 22.15 ppm |

| C8 (-CH₃) | 13.39 ppm | 13.86 ppm |

Note: The solvent has a significant effect on chemical shifts, especially for the carboxylic acid carbon. The data presented is for comparison of the relative shifts.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of fatty acids is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the oct-2-enoic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.[4]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of 0-13 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements.[5]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. For geometric isomers like (E)- and (Z)-oct-2-enoic acid, the electron ionization (EI) mass spectra are expected to be very similar, if not identical, as they possess the same molecular formula (C₈H₁₄O₂) and thus the same molecular weight (142.20 g/mol ).[1]

Fragmentation Pattern of Oct-2-enoic Acid

The mass spectrum of (E)-oct-2-enoic acid shows a molecular ion peak (M⁺) at m/z 142.[6] Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7] Other significant fragments arise from cleavage of the alkyl chain.

Table 3: Key Mass Spectral Fragments for Oct-2-enoic Acid

| m/z | Proposed Fragment | Notes |

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - OH]⁺ | Loss of hydroxyl radical |

| 97 | [M - COOH]⁺ | Loss of carboxyl radical |

| 84 | McLafferty rearrangement | |

| 69 | Further fragmentation | |

| 55 | Alkyl fragments | |

| 41 | Alkyl fragments |

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of fatty acids.

-

Derivatization: To increase volatility, the carboxylic acid is often converted to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[8][9] For FAME preparation, the sample can be treated with a solution of acetyl chloride in methanol.[10]

-

Gas Chromatography:

-

Column: A polar capillary column (e.g., a cyano-column) is typically used to achieve good separation of fatty acid isomers.[10]

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.[11]

-

Oven Program: A temperature gradient is employed to separate the components. For example, start at 100°C, ramp to 180°C, then to 250°C, and finally to 320°C.[11]

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Detection: The mass spectrum is recorded over a mass range of m/z 40-400.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Both isomers of oct-2-enoic acid will exhibit characteristic absorptions for the carboxylic acid and alkene functionalities.

Comparative IR Spectral Data

The key differentiating feature in the IR spectra of (E) and (Z) isomers of α,β-unsaturated acids is often the C-H out-of-plane bending vibration of the double bond. The trans-isomer typically shows a strong absorption around 965 cm⁻¹, while the cis-isomer has a weaker absorption around 690 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for Oct-2-enoic Acid Isomers

| Vibrational Mode | (E)-oct-2-enoic acid | (Z)-oct-2-enoic acid | Notes |

| O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ | 3300-2500 cm⁻¹ | Very broad due to H-bonding[12] |

| C-H stretch (sp²) | ~3030 cm⁻¹ | ~3030 cm⁻¹ | Alkene C-H |

| C-H stretch (sp³) | 2960-2850 cm⁻¹ | 2960-2850 cm⁻¹ | Alkyl C-H |

| C=O stretch (conjugated) | ~1695 cm⁻¹ | ~1700 cm⁻¹ | Lower frequency due to conjugation[13] |

| C=C stretch (conjugated) | ~1650 cm⁻¹ | ~1645 cm⁻¹ | |

| C-H out-of-plane bend (=C-H) | ~965 cm⁻¹ (strong) | ~690 cm⁻¹ (medium-weak) | Key differentiating peak |

| C-O stretch | ~1300 cm⁻¹ | ~1300 cm⁻¹ | |

| O-H bend | ~1420 cm⁻¹, ~930 cm⁻¹ | ~1420 cm⁻¹, ~930 cm⁻¹ |

Data compiled from various sources and general spectroscopic tables.[7][12][13]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of liquids and solids.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the neat liquid oct-2-enoic acid isomer directly onto the ATR crystal. For solid samples, press the sample firmly against the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after each measurement.

Conclusion

The spectral characterization of (E)- and (Z)-oct-2-enoic acid isomers can be effectively achieved through a combination of NMR, MS, and IR spectroscopy. While mass spectrometry confirms the molecular weight, it is less effective at distinguishing between the isomers. The key differentiating features are found in NMR and IR spectroscopy. In ¹H NMR, the coupling constant of the vinylic protons provides a definitive assignment of the double bond geometry. In IR spectroscopy, the position of the C-H out-of-plane bending vibration is characteristic of the trans or cis configuration. By utilizing the experimental protocols and comparative data presented in this guide, researchers can confidently identify and differentiate between the (E) and (Z) isomers of oct-2-enoic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Octenoic acid | C8H14O2 | CID 5282713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. 2-Octenoic acid, (E)- [webbook.nist.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. lipidmaps.org [lipidmaps.org]

- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Unveiling Oct-2-enoic Acid: A Journey from Discovery to Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-2-enoic acid, a monounsaturated medium-chain fatty acid, has garnered increasing interest within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical context of Oct-2-enoic acid research, detailing its initial synthesis, early biological investigations, and its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Early Synthesis: A Historical Perspective

The scientific journey of Oct-2-enoic acid begins in the mid-20th century, a period of burgeoning research in the field of fatty acid chemistry. While naturally occurring in various sources, the isolation and characterization of specific isomers of octenoic acid were advanced by the development of novel synthetic methods.

A pivotal moment in the history of Oct-2-enoic acid research was the work of James A. Knight and James H. Diamond from the Georgia Institute of Technology. In their 1959 publication in The Journal of Organic Chemistry, they described the synthesis of several isomers of octenoic acid, including cis-2-octenoic acid[1]. Their work provided a foundational methodology for producing this compound, enabling further investigation into its chemical and biological properties. The synthesis of various octenoic acids was part of a broader effort to understand the structure and properties of unsaturated fatty acids[2].

Historical Context of Fatty Acid Research

The synthesis of Oct-2-enoic acid in 1959 occurred within a rich historical context of fatty acid research. The fundamental discovery of fatty acids is credited to the French chemist Michel Eugène Chevreul in the early 19th century through his work on the saponification of fats. A significant leap in understanding the biological importance of fatty acids came in the 1920s with the work of George and Mildred Burr, who introduced the concept of "essential fatty acids" – those that the body cannot synthesize and must be obtained from the diet. This laid the groundwork for investigating the metabolism and biological roles of a wide array of fatty acids, including the less common ones like Oct-2-enoic acid.

Physicochemical Properties of Oct-2-enoic Acid

Oct-2-enoic acid is a carboxylic acid with an eight-carbon chain and a double bond at the second carbon. It exists as two geometric isomers: cis (Z) and trans (E). The physicochemical properties of these isomers are crucial for understanding their biological activity and for developing analytical methods.

| Property | cis-2-Octenoic Acid (Z-isomer) | trans-2-Octenoic Acid (E-isomer) |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [3] | 142.20 g/mol [4] |

| CAS Number | 1577-96-4 | 1871-67-6 |

| Appearance | Liquid[3] | Liquid[4] |

| Boiling Point | - | 139-141 °C at 13 mmHg[4] |

| Melting Point | 5-6 °C[3] | 5-6 °C[4] |

| Density | - | 0.935-0.941 g/cm³[4] |

| Water Solubility | - | Slightly soluble[4] |

| logP | - | 2.9[4] |

| Refractive Index | - | 1.458-1.462[4] |

Key Early Experimental Protocols

The initial investigations into the biological significance of Oct-2-enoic acid focused on its metabolism and its potential role as a precursor for essential fatty acids.

Protocol 1: First Chemical Synthesis of cis-2-Octenoic Acid

The foundational synthesis of cis-2-octenoic acid was reported by Knight and Diamond in 1959. This protocol provided a means to obtain the compound for subsequent biological studies[1].

Objective: To synthesize cis-2-octenoic acid.

Methodology:

-

Starting Materials: Hexanal and malonic acid.

-

Reaction: The synthesis likely involved a variation of the Knoevenagel condensation, a common method for forming α,β-unsaturated acids. This reaction involves the condensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.

-

Purification: The final product was purified, and its properties were characterized.

Note: The original 1959 publication should be consulted for the precise reaction conditions, catalysts, and purification methods.

Protocol 2: In Vivo Conversion of cis-2-Octenoic Acid to Linoleic Acid

A significant early study demonstrating a biological role for Oct-2-enoic acid was the investigation of its conversion to the essential fatty acid, linoleic acid. A key experiment was conducted using a laying hen model.

Objective: To determine if cis-2-octenoic acid can be converted to linoleic acid in vivo.

Methodology:

-

Radiolabeling: 1-¹⁴C-labeled cis-2-octenoic acid was synthesized.

-

Animal Model: A white leghorn hen was administered a single dose of the radiolabeled cis-2-octenoic acid.

-

Sample Collection: Eggs laid by the hen subsequent to the administration were collected.

-

Fatty Acid Extraction: The lipids were extracted from the egg yolks.

-

Fatty Acid Analysis: The fatty acids were converted to their methyl esters for analysis by gas-liquid chromatography (GLC) to separate the different fatty acids.

-

Radioactivity Measurement: The radioactivity of the isolated linoleic acid fraction was measured to determine the extent of conversion.

Key Findings: The linoleic acid isolated from the eggs was found to be radioactive, demonstrating that the laying hen could convert cis-2-octenoic acid into linoleic acid. This was a crucial finding, suggesting a metabolic pathway for the synthesis of an essential fatty acid from a shorter-chain precursor.

Signaling Pathways of Oct-2-enoic Acid

More recent research has elucidated the role of Oct-2-enoic acid as a signaling molecule, particularly as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and cell differentiation.

PPARγ Signaling Pathway

Oct-2-enoic acid has been identified as an activator of PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in various processes, including adipogenesis, lipid metabolism, and inflammation.

Caption: PPARγ signaling pathway activated by Oct-2-enoic acid.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the in vivo study of the conversion of cis-2-octenoic acid to linoleic acid.

Caption: Experimental workflow for in vivo conversion of Oct-2-enoic acid.

Conclusion

From its first chemical synthesis in the late 1950s to its more recent identification as a signaling molecule, Oct-2-enoic acid has emerged as a fatty acid of significant scientific interest. The early research that established its role as a potential precursor to essential fatty acids has paved the way for contemporary studies elucidating its function as a PPARγ agonist. This technical guide has provided a historical and technical overview of Oct-2-enoic acid research, offering valuable insights for scientists and professionals engaged in the exploration of fatty acid metabolism and the development of novel therapeutics. The detailed protocols and pathway diagrams serve as a foundation for future research into the multifaceted roles of this intriguing molecule.

References

An In-depth Technical Guide to Oct-2-enoic Acid and its Involvement in Fatty Acid Oxidation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-2-enoic acid, a medium-chain monounsaturated fatty acid, plays a role in cellular metabolism through its catabolism via the fatty acid β-oxidation pathway. This document provides a comprehensive technical overview of the metabolic fate of oct-2-enoic acid, detailing the enzymatic steps, intermediates, and regulatory aspects of its oxidation. It includes a compilation of available quantitative data, detailed experimental protocols for studying its metabolism, and visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Oct-2-enoic acid is a medium-chain fatty acid that can exist as cis and trans isomers, with the trans isomer, trans-2-octenoic acid, being the form that directly enters the β-oxidation pathway.[1][2] As a component of cellular lipid metabolism, understanding the oxidation of oct-2-enoic acid is pertinent to various fields, including biochemistry, physiology, and pharmacology. Its metabolism is intrinsically linked to the broader processes of fatty acid oxidation, a major source of cellular energy.[3] This guide will delve into the specific steps of trans-2-octenoyl-CoA degradation within the mitochondrial matrix.

The Fatty Acid β-Oxidation Pathway of trans-2-Octenoyl-CoA

The breakdown of trans-2-octenoic acid follows the canonical β-oxidation spiral, a sequence of four core enzymatic reactions. Prior to entering this pathway, oct-2-enoic acid must be activated to its coenzyme A (CoA) thioester, trans-2-octenoyl-CoA. This activation is catalyzed by an acyl-CoA synthetase.

The β-oxidation of trans-2-octenoyl-CoA proceeds through the following steps:

-

Hydration: The initial step for an already unsaturated fatty acid at the C2 position, such as trans-2-octenoyl-CoA, is hydration. The enzyme enoyl-CoA hydratase (also known as crotonase) catalyzes the addition of a water molecule across the double bond of trans-2-octenoyl-CoA.[4][5][6] This reaction forms (S)-3-hydroxyoctanoyl-CoA.[5]

-

Dehydrogenation: The resulting (S)-3-hydroxyoctanoyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase . This enzyme uses NAD+ as an electron acceptor, which is reduced to NADH + H+, and converts the hydroxyl group at the β-carbon into a keto group, yielding 3-ketooctanoyl-CoA.

-

Thiolysis: The final step of the cycle is the cleavage of 3-ketooctanoyl-CoA by β-ketothiolase . This enzyme utilizes a free coenzyme A molecule to break the bond between the α and β carbons, resulting in the formation of a two-carbon acetyl-CoA molecule and a six-carbon acyl-CoA, hexanoyl-CoA.

The newly formed hexanoyl-CoA then re-enters the β-oxidation spiral for further cycles of degradation until the entire fatty acid chain is converted into acetyl-CoA molecules. These acetyl-CoA units can then enter the citric acid cycle for complete oxidation to CO2 and water, generating ATP.

Visualization of the β-Oxidation Pathway for trans-2-Octenoyl-CoA

Quantitative Data

Quantitative kinetic data for the enzymes of β-oxidation with oct-2-enoyl-CoA as a substrate are not extensively reported in the literature. However, data from studies on related substrates and enzymes provide valuable insights.

| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax or Specific Activity | Reference |

| Enoyl-CoA Isomerase | cis-3-Octenoyl-CoA | Saccharomyces cerevisiae (peroxisomal) | - | 16 µmol/min/mg | [2] |

| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | - | - | [7] |

| 2,4-Dienoyl-CoA Reductase | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat Liver Mitochondria | - | - | [7] |

Note: The table is populated with available data for related substrates due to the scarcity of specific data for oct-2-enoyl-CoA.

Experimental Protocols

The study of oct-2-enoic acid metabolism involves several key experimental procedures. The following sections provide detailed methodologies adapted from established protocols for fatty acid oxidation research.

Synthesis of trans-2-Octenoyl-CoA

Objective: To chemically synthesize trans-2-octenoyl-CoA from trans-2-octenoic acid for use in enzymatic assays.

Materials:

-

trans-2-Octenoic acid

-

Ethyl chloroformate

-

Coenzyme A (CoA) lithium salt

-

Dry ether

-

Argon gas

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask under an argon atmosphere, dissolve a known quantity of trans-2-octenoic acid in dry ether.

-

Add 1.25 equivalents of triethylamine to the solution and stir.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 1.25 equivalents of ethyl chloroformate to the stirred solution.

-

Allow the reaction to stir for 12 hours at room temperature.

-

Prepare a solution of Coenzyme A lithium salt in water.

-

Combine the activated fatty acid solution with the CoA solution and stir.

-

The resulting trans-2-octenoyl-CoA can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).[1][8]

In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrate

Objective: To measure the rate of oct-2-enoic acid oxidation in isolated mitochondria or cell lysates.

Materials:

-

Isolated mitochondria or cell lysate

-

Radiolabeled [1-¹⁴C]oct-2-enoic acid

-

Bovine serum albumin (BSA), fatty acid-free

-

Assay buffer (e.g., containing KH₂PO₄, KCl, MgCl₂, HEPES, EDTA)

-

Cofactors: ATP, CoA, L-carnitine, NAD⁺

-

Scintillation fluid and vials

-

Scintillation counter

-

Perchloric acid

Procedure:

-

Substrate Preparation: Prepare a stock solution of [1-¹⁴C]oct-2-enoic acid complexed with BSA.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors, and the cell lysate or isolated mitochondria.

-

Initiation: Start the reaction by adding the radiolabeled oct-2-enoic acid-BSA complex to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a small volume of concentrated perchloric acid. This will precipitate proteins and release acid-soluble metabolites.

-

Separation: Centrifuge the tubes to pellet the precipitated protein.

-

Quantification: Transfer the supernatant, which contains the radiolabeled acid-soluble metabolites (including [¹⁴C]acetyl-CoA), to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.[9]

-

Calculation: The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into the acid-soluble fraction over time.

Cellular Uptake of Oct-2-enoic Acid

Objective: To determine the rate of oct-2-enoic acid uptake by cultured cells.

Materials:

-

Adherent cell line cultured in 24- or 96-well plates

-

Radiolabeled [³H] or [¹⁴C]oct-2-enoic acid

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Wash buffer (e.g., ice-cold phosphate-buffered saline, PBS)

-

Cell lysis buffer (e.g., containing NaOH or a detergent)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Culture: Seed cells in multi-well plates and grow to near confluence.

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

-

Uptake Initiation: Add assay buffer containing the radiolabeled oct-2-enoic acid to each well to initiate uptake.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

Termination and Washing: Stop the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold PBS to remove extracellular label.

-

Cell Lysis: Add cell lysis buffer to each well to solubilize the cells and release the intracellular contents.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Determine the amount of intracellular radioactivity at each time point and normalize to the protein concentration per well to calculate the rate of uptake.[10][11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the metabolism of oct-2-enoic acid in a cellular context.

Signaling and Drug Development Implications

The metabolism of fatty acids, including oct-2-enoic acid, is tightly regulated and interconnected with major cellular signaling pathways. For instance, the products of β-oxidation, acetyl-CoA and NADH, influence the activity of the citric acid cycle and the electron transport chain, thereby impacting cellular energy status. Dysregulation of fatty acid oxidation is implicated in various metabolic diseases, including non-alcoholic fatty liver disease and type 2 diabetes, as well as in cancer.[12]

For drug development professionals, the enzymes of the β-oxidation pathway represent potential therapeutic targets. Inhibitors of specific enzymes could be developed to modulate fatty acid metabolism in disease states. For example, understanding the substrate specificity and kinetics of enoyl-CoA hydratase could inform the design of targeted inhibitors.

Conclusion